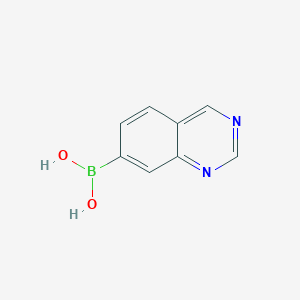

Quinazolin-7-ylboronic acid

説明

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgpharmiweb.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are important structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comwikipedia.org

Aromatic Functionalization with Heteroatom-Containing Functional Groups

Boronic acids are also instrumental in the functionalization of aromatic rings with heteroatoms such as nitrogen and oxygen. nih.gov These reactions, often proceeding through transition-metal-free pathways, allow for the introduction of amine and phenol (B47542) groups onto an aromatic scaffold. nih.govacs.org For instance, the amination of arylboronic acids provides a direct route to aniline (B41778) derivatives, which are key components in dyes, polymers, and pharmaceuticals. nih.govnih.gov

Protection of Diols

The ability of boronic acids to form reversible cyclic esters with diols makes them excellent protecting groups in organic synthesis. mdpi.comresearchgate.net This strategy is particularly useful in carbohydrate chemistry, where the selective protection of specific hydroxyl groups is often a significant challenge. nih.gov The resulting boronate esters are generally stable to a range of reaction conditions and can be easily cleaved to regenerate the diol. acs.orgsigmaaldrich.com

Diels-Alder Reactions

Boronic acids and their derivatives can act as Lewis acid catalysts to promote Diels-Alder reactions, a powerful tool for the formation of six-membered rings. libretexts.orgresearchgate.net The boronic acid can activate the dienophile, leading to increased reactivity and, in some cases, enhanced stereoselectivity. libretexts.orgmdpi.com This has been applied to the synthesis of complex natural products. nih.gov

Asymmetric Synthesis of Amino Acids

Boronic acids play a crucial role in the asymmetric synthesis of α-amino acids, which are the building blocks of proteins and have significant applications in medicinal chemistry. mdpi.combohrium.com Methods have been developed for the asymmetric borylation of imines, providing access to chiral α-amino boronic acid derivatives with high stereoselectivity. nih.govacs.org These derivatives can be further transformed into a variety of valuable chiral amines. bohrium.com

Selective Reduction of Aldehydes

Boronic acids can facilitate the selective reduction of aldehydes in the presence of other reducible functional groups. mdpi.comresearchgate.net For example, certain boronic acids can catalyze the reduction of aldehydes with reagents like tributyltin hydride. researchgate.net This chemoselectivity is valuable in the synthesis of complex molecules where multiple functional groups are present. beilstein-journals.org

Quinazolin-7-ylboronic acid: A Closer Look

Chemical Formula: C₈H₇BN₂O₂

Molecular Weight: 173.97 g/mol

CAS Number: 1092543-32-1

Structure

2D Structure

特性

IUPAC Name |

quinazolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOSZXCZRHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=NC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680579 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899438-46-1 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazolines and Quinazolin 7 Ylboronic Acid

General Quinazoline (B50416) Synthesis Strategies

The construction of the quinazoline ring system can be achieved through various synthetic routes, many of which were established in the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, laid the groundwork for the development of more sophisticated and efficient synthetic pathways.

The early syntheses of quinazolines were pivotal in establishing the fundamental chemistry of this heterocyclic system. These methods often utilized readily available starting materials and relied on cyclization and condensation reactions.

In 1903, Siegmund Gabriel reported a synthesis of quinazoline that involved the oxidation of 3,4-dihydroquinazoline. nih.govresearchgate.net This method provided a more satisfactory route to the parent quinazoline at the time. nih.govscispace.com The synthesis typically starts with the reduction of an o-nitrobenzylamine to an o-aminobenzylamine, which is then condensed with formic acid to yield a dihydroquinazoline. Subsequent oxidation of this intermediate furnishes the aromatic quinazoline ring system. researchgate.net Catalytic hydrogenation of quinazoline can also be stopped after the absorption of one molecule of hydrogen to yield 3,4-dihydroquinazoline. nih.govscispace.com

Reaction Scheme: Gabriel Method

| Starting Material | Intermediate | Product |

|---|

Reaction Scheme: Riedel Method

| Reactants | Intermediate | Product |

|---|

The condensation of anthranilic acid with amides is a widely used method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones), known as the Niementowski quinazoline synthesis. wikipedia.orgnih.gov This reaction, first described by Stefan Niementowski in 1895, typically involves heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures to produce quinazolin-4(3H)-one. wikipedia.orgacgpubs.org The method can also be employed with other amides to generate 2-substituted quinazolin-4(3H)-ones. tandfonline.com While effective, the traditional Niementowski reaction often requires high temperatures and long reaction times. nih.gov

Another approach involves the reaction of anthranilic acid with primary amines. For instance, heating anthranilic acid with different amines and trimethyl orthoformate can yield 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Reaction Conditions for Niementowski Synthesis

| Reactants | Conditions | Product |

|---|---|---|

| Anthranilic acid, Formamide | Heat (120-130°C) | Quinazolin-4(3H)-one |

Isatins (indole-2,3-diones) serve as versatile precursors for the synthesis of quinazoline derivatives. One approach involves the alkaline hydrolysis of isatin (B1672199) to produce (2-amino-phenyl)-oxo-acetic acid sodium salt. This intermediate can then undergo a one-pot, three-component condensation with an aldehyde (e.g., 4-chlorobenzaldehyde) and ammonium (B1175870) acetate (B1210297) to form a quinazoline-4-carboxylic acid derivative. dergipark.org.tr Isatins can also be used in multicomponent reactions with amines and isatoic anhydride (B1165640) to prepare substituted quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com Furthermore, a cascade reaction of isatins with trifluoroacetimidoyl chlorides mediated by iron(III) chloride can efficiently produce 2-(trifluoromethyl)quinazolin-4(3H)-ones. organic-chemistry.org

Synthetic Route from Isatin

| Isatin Derivative | Reagents | Product |

|---|---|---|

| Isatin | 1. NaOH (hydrolysis) 2. Aldehyde, Ammonium acetate | Quinazoline-4-carboxylic acid |

| Isatin | Amines, Isatoic anhydride, Catalyst | Substituted quinazoline-(3'H)-diones |

Benzoxazinones, specifically 3,1-benzoxazin-4-ones, are important intermediates in the synthesis of quinazolin-4(3H)-ones. nih.govuob.edu.ly These intermediates are typically prepared by the acylation of anthranilic acid with an acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride. brieflands.comnih.govnih.gov The resulting benzoxazinone (B8607429) can then be treated with various amines to yield 2,3-disubstituted-quinazolin-4(3H)-ones. uob.edu.lybrieflands.com For example, reaction with hydrazine (B178648) hydrate (B1144303) produces 3-aminoquinazolinones. nih.gov This method is highly versatile and allows for the introduction of a wide range of substituents on the quinazolinone core.

General Scheme for Synthesis from Benzoxazinones

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Anthranilic acid, Acyl chloride | N-Acylanthranilic acid |

| 2 | N-Acylanthranilic acid, Acetic anhydride | 3,1-Benzoxazin-4-one |

Advanced Synthetic Techniques

The past few decades have seen a surge in the development of advanced synthetic methods for constructing the quinazoline skeleton, with transition-metal-catalyzed reactions becoming indispensable tools. frontiersin.orgnih.gov These modern techniques offer high efficiency, broad substrate compatibility, and novel pathways for derivatization. nih.gov

Transition-metal catalysis has profoundly impacted the synthesis of quinazolines, enabling reactions that were previously challenging. nih.gov Various catalytic systems utilizing metals such as copper, iron, cobalt, and manganese have been successfully developed for the construction of the quinazoline ring. frontiersin.orgmdpi.commdpi.com These reactions often proceed via mechanisms like C-H activation or cascade cyclizations, providing efficient access to a wide array of substituted quinazolines. nih.govmdpi.com

Among the transition metals, palladium holds a preeminent position in the synthesis of complex organic molecules, including quinazolines. Palladium-catalyzed reactions provide powerful and versatile tools for building the quinazoline core and for its subsequent functionalization through carbon-carbon and carbon-heteroatom bond formation. rsc.org

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming Csp²–Csp² bonds. nih.gov This reaction is particularly valuable for synthesizing aryl-substituted quinazolines, which are of great interest in medicinal chemistry. nih.gov The key advantages of this method include mild reaction conditions, compatibility with a wide range of functional groups, and the use of organoboron reagents that have low toxicity and high stability. nih.gov

The typical reaction involves coupling a halogenated quinazoline with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The synthesis of Quinazolin-7-ylboronic acid itself would be achieved via a related Miyaura borylation, where a 7-haloquinazoline is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), under palladium catalysis.

Research has demonstrated the regioselective nature of the Suzuki-Miyaura reaction on poly-halogenated quinazolines. For instance, in the case of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, selective coupling can be achieved at either the C4 or C7 position by carefully choosing the reaction conditions. mdpi.com Microwave irradiation has also been employed to promote these reactions, leading to high yields in shorter reaction times. mdpi.com

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of 4,7-dichloro-6-nitroquinazoline mdpi.com

| Arylboronic Acid | Position of Substitution | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | C4 | 7-Chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 78 |

| Phenylboronic acid | C4 | 7-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-phenylquinazoline | 75 |

| 3-(Trifluoromethyl)phenylboronic acid | C4 | 7-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-(3-(trifluoromethyl)phenyl)quinazoline | 48 |

| 4-Chlorophenylboronic acid (used for C7 coupling after C4 substitution) | C7 | 4-(4-Chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitro-7-phenylquinazoline | 62 |

| o-Tolylboronic acid (used for C7 coupling after C4 substitution) | C7 | 4-(4-Chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitro-7-o-tolylquinazoline | 58 |

Palladium-catalyzed tandem reactions represent a highly efficient strategy for the one-pot synthesis of quinazoline derivatives from simple precursors. mdpi.com These processes involve a sequence of reactions, typically an addition followed by a cyclization, to rapidly build molecular complexity. nih.gov A notable example is the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids. mdpi.comnih.gov

This transformation provides an alternative pathway to 2,4-diarylquinazolines and demonstrates good functional group tolerance. mdpi.comnih.gov The proposed mechanism involves an initial carbopalladation of the nitrile group by an arylpalladium species (generated from the arylboronic acid), followed by an intramolecular cyclization to form the quinazoline ring. nih.gov This method highlights the power of tandem strategies in streamlining synthetic routes and avoiding the isolation of intermediates.

Table 2: Palladium-Catalyzed Tandem Synthesis of 2,4-Diarylquinazolines mdpi.com

| 2-(Benzylidenamino)benzonitrile Substrate | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 2-(Benzylidenamino)benzonitrile | Phenylboronic acid | 2,4-Diphenylquinazoline | 81 |

| 2-(Benzylidenamino)benzonitrile | 4-Methylphenylboronic acid | 2-Phenyl-4-(p-tolyl)quinazoline | 83 |

| 2-(Benzylidenamino)benzonitrile | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylquinazoline | 85 |

| 2-((4-Chlorobenzyliden)amino)benzonitrile | Phenylboronic acid | 2-(4-Chlorophenyl)-4-phenylquinazoline | 75 |

| 5-Chloro-2-(benzylidenamino)benzonitrile | Phenylboronic acid | 6-Chloro-2,4-diphenylquinazoline | 78 |

Metal-Catalyzed Reactions

Copper-Catalyzed Approaches

Copper catalysis represents a cost-effective and versatile tool for the synthesis of quinazoline derivatives. These methods often proceed under mild conditions and exhibit broad substrate scope.

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, using a copper catalyst. organic-chemistry.org This reaction typically involves the coupling of a boronic acid with an N-H containing compound in the presence of a copper source and an oxidant, often atmospheric oxygen. organic-chemistry.org

In the context of quinazoline synthesis, the Chan-Lam coupling can be utilized to form a key C-N bond in the heterocyclic ring. For instance, a method for synthesizing 2-aminoquinazolines involves the Chan-Lam coupling of (2-formylphenyl)boronic acids with guanidines. thieme-connect.com This approach uses inexpensive copper(I) iodide (CuI) as the catalyst and methanol (B129727) as the solvent, proceeding under relatively mild conditions. thieme-connect.com The reaction tolerates a range of substituted guanidines, providing access to nonsubstituted, N-monosubstituted, and N,N-disubstituted 2-aminoquinazolines. thieme-connect.com

Another application involves the synthesis of 3-alkyl-2-arylthio-2,3-dihydroquinazolin-4(1H)-ones. mdpi.com This multi-step synthesis culminates in a copper-catalyzed Chan-Lam coupling of a quinazolinone intermediate with a phenylboronic acid. mdpi.com A heterogeneous catalyst, copper-supported on magnetic chitosan (B1678972) (Cu@MChit), has been developed for this transformation, offering the advantage of easy separation and reusability. mdpi.com

A study also describes the synthesis of novel quinazoline derivatives by reacting 4-thiomorpholinoquinazolin-2-amine with various boronic acids under Chan-Lam coupling conditions, using copper(II) chloride dihydrate (CuCl2·2H2O) as the catalyst. longdom.org

Table 1: Examples of Chan-Lam Coupling in Quinazoline Synthesis

| Reactants | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| (2-Formylphenyl)boronic acids and guanidines | CuI | 2-Aminoquinazolines | Mild conditions, inexpensive catalyst, tolerates various guanidines. | thieme-connect.com |

| Quinazolinone intermediate and phenylboronic acid | Cu@MChit | 3-Alkyl-2-arylthio-2,3-dihydroquinazolin-4(1H)-ones | Heterogeneous catalyst, easy separation and reusability. | mdpi.com |

| 4-Thiomorpholinoquinazolin-2-amine and various boronic acids | CuCl2·2H2O | Substituted quinazolines | Access to a variety of substituted quinazoline derivatives. | longdom.org |

Copper-catalyzed three-component reactions provide an efficient pathway to construct multi-substituted quinazolines in a single step from simple starting materials. scholarsportal.info These reactions are highly atom-economical and can generate molecular complexity rapidly.

One such approach involves the reaction of o-bromo aromatic ketones or aldehydes, ammonia (B1221849) water, and aromatic aldehydes or primary alcohols, catalyzed by copper(I) chloride (CuCl). scholarsportal.info This method allows for the synthesis of a variety of substituted quinazolines.

Another example is the copper-catalyzed three-component N-alkylation of quinazolinones. rsc.org In this reaction, N-heteroarenes, including quinazolinones, are coupled with methyl ketones and N,N'-dimethylpropionamide (DMPA) as a carbon source under a copper-based oxidative system. rsc.org This leads to the formation of functionalized N-heterocycles.

Furthermore, a one-pot, three-component tandem reaction for the synthesis of substituted quinazolin-4(3H)-ones has been developed using a CuI/L-proline catalytic system. bits-pilani.ac.in This method involves copper-catalyzed double C-N coupling, reductive amination, condensation, cyclization, and aerobic oxidation, demonstrating good functional group tolerance and mild reaction conditions. bits-pilani.ac.in

A copper-catalyzed one-pot three-component aerobic oxidative cyclization has also been reported for the synthesis of quinazolines from the amination of C(sp³)-H bonds of methylazaarenes in the presence of ammonium acetate. nih.gov

Table 2: Examples of Copper-Catalyzed Three-Component Reactions for Quinazoline Synthesis

| Components | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| o-Bromo aromatic ketones/aldehydes, ammonia water, aromatic aldehydes/primary alcohols | CuCl | Multi-substituted quinazolines | One-pot synthesis from simple starting materials. | scholarsportal.info |

| Quinazolinones, methyl ketones, DMPA | Copper-based oxidative system | N-alkylated quinazolinones | Three-component N-alkylation. | rsc.org |

| (Starting materials for quinazolin-4(3H)-ones) | CuI/L-proline | Substituted quinazolin-4(3H)-ones | One-pot tandem reaction with multiple bond formations. | bits-pilani.ac.in |

| Methylazaarenes, ammonium acetate, (2-aminophenyl)ketones | CuCl2 | Substituted quinazolines | Aerobic oxidative cyclization via C(sp³)-H amination. | nih.gov |

Manganese-Catalyzed Protocols

Manganese, being an earth-abundant and non-toxic metal, has emerged as an attractive catalyst for organic transformations. frontiersin.org Manganese-catalyzed reactions for quinazoline synthesis often proceed via dehydrogenative coupling mechanisms, which are environmentally benign as they typically produce water or hydrogen gas as byproducts. rsc.orgnih.gov

One approach utilizes a robust and reusable α-MnO₂ heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. frontiersin.orgmdpi.com This method is notable for the reusability of the catalyst and its tolerance for a variety of aromatic, aliphatic, and heterocyclic alcohols. frontiersin.org

Homogeneous manganese catalysts have also been developed. A Mn(I)-pincer complex was used for the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles via an acceptorless dehydrogenative annulation strategy. nih.govnih.gov This method tolerates a broad range of electron-donating and electron-withdrawing groups on both starting materials. nih.gov

Another Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy involves the reaction of 2-aminobenzyl alcohol with primary amides, using a simple phosphine-free NNN-tridentate ligand. nih.govmdpi.comnih.gov This protocol provides access to 2-substituted quinazolines in good yields. mdpi.comnih.gov

Table 3: Examples of Manganese-Catalyzed Quinazoline Synthesis

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzylamines and alcohols | α-MnO₂ / TBHP | Substituted quinazolines | Reusable heterogeneous catalyst, broad alcohol scope. | frontiersin.orgmdpi.com |

| 2-Aminobenzyl alcohols and nitriles | Mn(I)-pincer complex | Substituted quinazolines | Acceptorless dehydrogenative annulation, broad functional group tolerance. | nih.govnih.gov |

| 2-Aminobenzyl alcohol and primary amides | Mn(I) salt / NNN-tridentate ligand | 2-Substituted quinazolines | Acceptorless dehydrogenative coupling, phosphine-free ligand. | nih.govmdpi.comnih.gov |

Iron-Catalyzed Protocols

Iron is another earth-abundant, inexpensive, and non-toxic metal that has found widespread application in catalysis. organic-chemistry.orgacs.org Iron-catalyzed syntheses of quinazolines often involve oxidative C-H activation and amination pathways.

An efficient method for synthesizing 2,4-disubstituted quinazolines involves the iron-catalyzed oxidative amination of N-H ketimines. organic-chemistry.orgacs.orgnih.gov The N-H ketimine precursors are readily prepared from ortho-alkylamino benzonitriles and organometallic reagents. acs.org The subsequent cyclization is catalyzed by iron(II) chloride (FeCl₂) with tert-butyl hydroperoxide as the oxidant, proceeding through C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization. organic-chemistry.orgacs.orgnih.gov This protocol is scalable and offers a simple and highly efficient route to a variety of quinazolines. organic-chemistry.org

Another iron-catalyzed cascade reaction for the construction of 2-aryl/heteroaryl quinazolines has been developed from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. rsc.org This one-pot reaction proceeds via the formation of N-benzylidenebenzylamines followed by oxidative trapping of ammonia and intramolecular cyclization. rsc.org

Table 4: Examples of Iron-Catalyzed Quinazoline Synthesis

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| N-H ketimines (from ortho-alkylamino benzonitriles) | FeCl₂ / tert-BuOOH | 2,4-Disubstituted quinazolines | Oxidative amination, C(sp³)-H activation, scalable. | organic-chemistry.orgacs.orgnih.gov |

| 2-Aminobenzyl alcohols and benzylamines | Iron catalyst / O₂ | 2-Aryl/heteroaryl quinazolines | Aerobic cascade reaction, one-pot synthesis. | rsc.org |

Cobalt-Catalyzed Protocols

Cobalt catalysts offer an environmentally friendly alternative to more expensive precious metals for the synthesis of quinazolines. organic-chemistry.org Cobalt-catalyzed methods often leverage C-H activation or dehydrogenative coupling pathways.

A Co(III)-catalyzed synthesis of quinazolines has been reported via the C-H activation of N-sulfinylimines and benzimidates, using dioxazolones as nitrile synthons. frontiersin.orgorganic-chemistry.org This method provides access to two different classes of quinazolines with high regioselectivity. frontiersin.org

Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers another efficient route to quinazolines. nih.govacs.org A simple and readily available catalyst, Co(OAc)₂·4H₂O, in the presence of a base, effectively catalyzes this transformation under mild, ligand-free conditions, affording quinazoline derivatives in high yields. nih.govacs.org

A three-component cascade reaction catalyzed by cobalt has been developed for the synthesis of quinazoline derivatives from isocyanides, azides, and amines. bohrium.com This protocol is characterized by its high atom economy, mild reaction conditions, and broad substrate scope. bohrium.com

Table 5: Examples of Cobalt-Catalyzed Quinazoline Synthesis

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| N-Sulfinylimines/benzimidates and dioxazolones | CpCo(CO)I₂ / AgNTf₂ | Substituted quinazolines | C-H activation, high regioselectivity. | frontiersin.orgorganic-chemistry.org |

| 2-Aminoaryl alcohols and nitriles | Co(OAc)₂·4H₂O / *t-BuOK | Substituted quinazolines | Ligand-free dehydrogenative cyclization, mild conditions. | nih.govacs.org |

| Isocyanides, azides, and amines | Cobalt catalyst | Quinazoline derivatives | Three-component cascade, high atom economy. | bohrium.com |

Nickel-Catalyzed Annulation

Nickel catalysis provides an effective means for the synthesis of quinazolines through annulation reactions. These methods often involve C-H activation and coupling of readily available starting materials.

A nickel-catalyzed annulation of benzylamines and nitriles via C-H activation has been reported for the synthesis of C-2 substituted quinazolines. nih.gov This strategy offers a direct approach to functionalized quinazolines.

Furthermore, a one-pot cascade synthesis of quinazolin-4(3H)-ones has been achieved through the nickel-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. acs.org A simple Ni(II) catalyst, [Ni(MeTAA)], featuring a tetraaza macrocyclic ligand, facilitates this transformation, providing high yields of a wide variety of substituted quinazolin-4(3H)-ones. acs.org

Nickel(0)-catalyzed synthesis of quinazolinediones from isatoic anhydrides and isocyanates has also been developed, with XANTPHOS being identified as the optimal ligand. organic-chemistry.org

Table 6: Examples of Nickel-Catalyzed Quinazoline Synthesis

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| Benzylamines and nitriles | Nickel catalyst | C-2 substituted quinazolines | Annulation via C-H activation. | nih.gov |

| o-Aminobenzamides and alcohols | [Ni(MeTAA)] | Quinazolin-4(3H)-ones | Acceptorless dehydrogenative coupling, one-pot cascade. | acs.org |

| Isatoic anhydrides and isocyanates | Ni(0) / XANTPHOS | Quinazolinediones | Effective ligand for the transformation. | organic-chemistry.org |

C-H Functionalization Reactions

Recent research has highlighted a variety of C–H functionalization reactions on the quinazolinone core, including arylation, amination, alkylation, and more, catalyzed by transition metals. rsc.orgresearchgate.net For instance, rhodium(III) catalysis has been effectively used to synthesize highly substituted quinazolines. A redox-neutral, double C-N bond formation sequence, catalyzed by a [Cp*RhCl₂]₂/AgBF₄ system, allows for the reaction of benzimidates with dioxazolones. organic-chemistry.org In this process, the N-unsubstituted imine serves as both a directing group and an internal nucleophile for the subsequent cyclization, while the dioxazolone acts as an internal oxidant. organic-chemistry.org

Similarly, rhodium catalysis can achieve selective C–H bond activation at the C4 position of the quinazoline core for annulation reactions, demonstrating the high degree of regioselectivity possible with this methodology. chim.it While direct C-7 borylation of a simple quinazoline via C-H activation is a challenging and specific transformation, these methods are fundamental. They allow for the synthesis of quinazolines with functional groups at or near the 7-position, which can then be converted to the desired boronic acid through subsequent chemical steps. The ability to directly functionalize the quinazoline skeleton represents a key strategic advantage in the synthesis of complex derivatives. researchgate.net

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical transformations. Compared to conventional heating, microwave irradiation offers benefits such as dramatically reduced reaction times, improved yields, lower energy consumption, and often cleaner reaction profiles. researchgate.netbeilstein-journals.orgnih.gov These advantages are particularly relevant in the multi-step synthesis of complex molecules.

The synthesis of the quinazoline ring system has been shown to benefit significantly from microwave irradiation. nih.gov For example, a rapid and efficient protocol for synthesizing 2,4-disubstituted quinazolines involves the reaction of 2-aminophenyl carbonyl compounds with nitriles under solvent-free conditions. nih.govmdpi.com Catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf), this one-pot reaction proceeds via Lewis acid activation of the nitrile and subsequent intramolecular cyclization, affording the desired products in minutes rather than hours. nih.govmdpi.com

The table below summarizes results from a microwave-assisted, TMSOTf-catalyzed synthesis of various 2,4-disubstituted quinazolines.

| 2-Aminophenyl Carbonyl | Nitrile | Product | Time (min) | Yield (%) |

| 2-aminobenzophenone | Benzonitrile | 2,4-diphenylquinazoline | 10 | 92 |

| 2-aminobenzophenone | Acetonitrile | 4-phenyl-2-methylquinazoline | 15 | 85 |

| 2-amino-5-chlorobenzophenone | Benzonitrile | 6-chloro-2,4-diphenylquinazoline | 10 | 94 |

| (2-aminophenyl)(phenyl)methanone | 4-methoxybenzonitrile | 4-phenyl-2-(4-methoxyphenyl)quinazoline | 12 | 90 |

Data sourced from Saikia et al., 2018. nih.gov

Furthermore, microwave energy has been successfully applied to iron-catalyzed cyclizations in water, a green solvent, to produce quinazolinone derivatives from 2-halobenzoic acids and amidines. rsc.org This rapid construction of the core quinazoline structure is a crucial first step, enabling efficient progress toward more complex targets like this compound.

Ultrasound-Promoted Reactions

The use of ultrasonic irradiation is another established green chemistry technique that enhances reaction rates and yields through acoustic cavitation. This method has been successfully applied to the synthesis of quinazoline derivatives, often under mild, solvent-free, or ambient conditions. nih.govnih.govmdpi.com

One notable application is a one-pot, solvent- and catalyst-free synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones. nih.gov This method involves the reaction of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic waves, leading to excellent yields in a significantly shorter time compared to traditional methods. nih.gov The intense mixing and energy provided by ultrasound facilitates the intramolecular nucleophilic addition that forms the quinazolinone ring. nih.gov

In another approach, researchers developed a novel synthesis of 4(3H)-quinazolines based on a Niementowski-like reaction, catalyzed by ytterbium triflate (Yb(OTf)₃) under solvent-free conditions. arkat-usa.orgresearchgate.net The study compared the efficacy of microwave irradiation versus ultrasound-assisted synthesis for the reaction between 2-aminobenzonitrile (B23959) and various acyl chlorides. The ultrasound-promoted method consistently provided superior yields. arkat-usa.orgresearchgate.net

The following table presents a comparison of yields for the synthesis of 2-substituted 4(3H)-quinazolines using microwave versus ultrasound promotion.

| R Group (from Acyl Chloride) | Yield (Microwave, %) | Yield (Ultrasound, %) |

| Methyl | 85 | 95 |

| Ethyl | 81 | 92 |

| Propyl | 80 | 91 |

| Phenyl | 86 | 98 |

| 4-Chlorophenyl | 83 | 94 |

Data sourced from Fiorito et al., 2017. arkat-usa.org

These ultrasound-promoted methods provide efficient and environmentally friendly pathways to the quinazoline scaffold, which is the necessary starting point for producing derivatives like this compound.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (usually an anion) into the phase containing the other reactant, thereby enabling the reaction to proceed. crdeepjournal.org This technique has been effectively applied to the synthesis and functionalization of quinazoline derivatives. nih.gov

For example, PTC has been used for the synthesis of N-ribosylanthranilonitrile, a key precursor to quinazoline nucleosides, from anthranilonitrile and a protected ribosyl halide. acs.org In the synthesis of quinazolin-4(3H)-one derivatives, PTC has been combined with microwave irradiation to carry out N-alkylation and condensation reactions. researchgate.netnih.gov Using tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a neutral ionic catalyst under solvent-free microwave conditions provides a simple, efficient, and eco-friendly technique for modifying the quinazoline skeleton. researchgate.netnih.gov

Another important application involves the synthesis of 6-bromo-4-alkylthioquinazoline compounds starting from anthranilic acid. nih.gov The multi-step sequence includes acylation, bromination, cyclization, vulcanization, and finally, a thioether substitution reaction carried out under phase-transfer conditions. nih.gov The creation of such halogenated quinazolines is particularly significant, as the bromine atom can serve as a handle for subsequent transformations, such as a metal-catalyzed borylation reaction to install the boronic acid group at a specific position on the aromatic ring.

Organocatalysis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a major pillar of green and sustainable chemistry. researchgate.netnih.gov This approach avoids the cost and potential toxicity associated with transition-metal catalysts. Various organocatalytic strategies have been developed for the efficient synthesis of the quinazoline and quinazolinone cores. nih.goveurekaselect.com

One effective method employs Brønsted acids, such as p-toluenesulfonic acid (p-TSA), under mechanochemical (grinding) conditions. nih.gov This solvent-free reaction between anthranilamide and various aldehydes proceeds rapidly, yielding quinazolinone products in moderate to excellent yields within minutes. nih.gov Acetic acid has also been used to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to furnish spiro-fused quinazolinones. nih.gov

Researchers have also developed novel organocatalysts for these transformations. For instance, 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (B91526) (BFPHP) has been reported as an efficient catalyst for the combinatorial synthesis of quinazolines. nih.goveurekaselect.com

The table below showcases various organocatalytic systems used for quinazolinone synthesis.

| Catalyst | Starting Materials | Key Features |

| p-Toluene sulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Mechanochemical grinding, solvent-free, rapid (3-15 min). nih.gov |

| Trifluoroacetic acid (TFA) | Isatins, Tetrahydroisoquinolines | Oxidative cyclization, C-C triple bond cleavage strategy. researchgate.netnih.gov |

| Acetic Acid | Isatoic anhydride, Aryl amines, Cyclic ketones | Three-component reaction for spiro-fused quinazolinones. nih.gov |

| 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP) | (Not specified) | Novel, efficient for combinatorial synthesis. nih.goveurekaselect.com |

These metal-free methods provide powerful and sustainable alternatives for constructing the fundamental quinazoline framework required for the synthesis of this compound.

Photochemical Reactions

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules, often with high selectivity and under mild conditions. researchgate.netfrontiersin.org The synthesis of the quinazoline core has been achieved through several distinct photochemical strategies, providing metal-free and catalyst-free options.

One approach involves the photoinitiated reaction of ortho-substituted aryl azides with sodium 2-aminobenzoate. researchgate.net Photolysis of the aryl azide (B81097) generates a reactive keteneimine intermediate, which then undergoes nucleophilic addition and intramolecular condensation to build the quinazoline system, ultimately forming azepino[2,1-b]quinazolines. researchgate.net

Another modern strategy utilizes visible-light-assisted photo-redox catalysis. frontiersin.org The formation of quinazolines from amidine derivatives can be achieved via a photo-redox catalyzed oxidative C(sp²)–C(sp³) bond formation. frontiersin.org This metal-free oxidative coupling proceeds with a low catalyst loading (1 mol%) and demonstrates a broad tolerance for various functional groups. frontiersin.org A three-component, catalyst-free photochemical synthesis has also been reported, highlighting the potential for combining multicomponent reactions with visible-light-induced radical chemistry to access these important heterocyclic structures. researchgate.net These light-driven methods represent the cutting edge of synthetic chemistry, offering environmentally benign routes to the quinazoline scaffold.

Electrochemical Functionalization

Electrochemical synthesis is a rapidly growing field that uses electrical current to drive chemical reactions, offering a sustainable and powerful alternative to traditional methods that rely on chemical oxidants or reductants. nih.govbohrium.com This approach provides a green, metal-free, and often highly selective means of constructing and functionalizing heterocyclic compounds like quinazolines. researchgate.net

Anodic oxidation has been successfully employed for the synthesis of quinazolines and quinazolinones from readily available amines and o-carbonyl-substituted anilines. nih.govbohrium.com The reaction proceeds through a C(sp³)-H amination and C-N cleavage mechanism and can be performed in aqueous media under mild conditions, producing the desired heterocyclic products in high yields without the need for metal catalysts or chemical oxidants. nih.govbohrium.com

Furthermore, electrochemistry enables the direct functionalization of the quinazoline ring. A notable example is the electrochemical Minisci-type reaction for the C4–H functionalization of 2-phenyl quinazoline. researchgate.netacs.org This method allows for the introduction of acyl and other groups at the C4 position via a radical addition pathway under sacrificial oxidant- and additive-free conditions. acs.org This direct and regioselective functionalization is highly valuable for building molecular complexity. While these reports focus on the C4 position, the principles of electrochemical C-H activation offer a promising strategy for targeting other positions, such as C7, to create precursors for compounds like this compound.

The general procedure for the electrosynthesis of quinazolines involves an undivided cell with platinum electrodes, where the substrates are electrolyzed in a DMSO/H₂O solvent system with an electrolyte like NH₄PF₆ at a constant current. nih.gov This technique represents a frontier in sustainable synthesis, providing a clean and efficient path to valuable quinazoline derivatives.

Specific Synthesis of this compound and its Derivatives

The targeted synthesis of this compound and its derivatives hinges on precise control over regiochemistry and the use of efficient catalytic systems. Methodologies range from traditional cyclization reactions to modern C-H activation techniques.

The introduction of a boronic acid group onto a quinazoline ring is a key transformation for creating versatile synthetic intermediates. A primary method to achieve this is through the Miyaura borylation reaction. This palladium-catalyzed process typically involves the cross-coupling of a halo-quinazoline, such as a 7-bromo- or 7-iodoquinazoline, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). mdpi.com The reaction is facilitated by a palladium catalyst, often complexed with a phosphine (B1218219) ligand such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like potassium acetate. mdpi.com This approach offers a reliable pathway to the corresponding quinazolinyl boronic esters, which can be subsequently hydrolyzed to the desired boronic acid. The tolerance of this reaction to various functional groups makes it a flexible tool for late-stage functionalization. mdpi.com

Another powerful strategy is the direct C-H borylation, which avoids the need for pre-functionalized halo-quinazoline starting materials. This method, often catalyzed by iridium complexes, allows for the direct conversion of a C-H bond on the quinazoline ring to a C-B bond. rsc.orgacs.org This atom-economical approach is highly attractive, though its application to the 7-position requires careful control of regioselectivity, a topic explored in subsequent sections.

A foundational and highly adaptable method for constructing the quinazoline ring system starts from anthranilic acid or its derivatives. core.ac.ukuob.edu.ly In these syntheses, anthranilic acid is condensed with a source of the remaining two atoms of the pyrimidine (B1678525) ring. ijprajournal.com Common reagents include formamide, urea, amides, or orthoesters. ijarsct.co.intandfonline.comscispace.com For example, the Niementowski quinazoline synthesis involves the thermal condensation of anthranilic acid with an amide. tandfonline.com Microwave-assisted protocols have been developed to accelerate these reactions, often leading to higher yields and shorter reaction times. ijprajournal.comtandfonline.com

To synthesize a 7-substituted quinazoline, one would begin with a 5-substituted anthranilic acid. The substituent at the 5-position of the anthranilic acid precursor directly translates to the 7-position of the resulting quinazoline ring. core.ac.uk Therefore, for the synthesis of this compound, a strategy could involve using 5-bromoanthranilic acid to construct 7-bromoquinazoline, which is then subjected to a Miyaura borylation as described previously. mdpi.com

The table below illustrates various reagents that can be reacted with anthranilic acid to form the quinazoline core, showcasing the versatility of this precursor.

| Starting Material | Reagent(s) | Conditions | Product Type |

| Anthranilic acid | Formamide | Microwave irradiation | Quinazolin-4(3H)-one |

| Anthranilic acid | Acetic Anhydride, Primary Amines | Ultrasonic irradiation | 3-Substituted 2-methyl-quinazolin-4(3H)-ones |

| Anthranilic acid | Trimethyl orthoformate, Amine | Microwave, 120°C | 3-Substituted-quinazolin-4(3H)-ones |

| Anthranilic acid | Urea | Clay catalyst, Microwave | 1,2,3,4-tetrahydro-2,4-dioxoquinazoline |

| Anthranilic acid | Potassium Cyanate, then Acid/Alkali | Heating | 1,2,3,4-tetrahydro-2,4-dioxoquinazolines |

This table presents generalized findings from various studies. ijarsct.co.intandfonline.comscispace.comnih.gov

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling for forming carbon-heteroatom bonds, is a powerful tool in quinazoline synthesis. chim.it It is particularly useful for constructing the quinazoline ring via C-N bond formation under relatively mild conditions. thieme-connect.com A notable application is the reaction of (2-formylphenyl)boronic acids with guanidines. thieme-connect.comresearchgate.net This approach uses an inexpensive copper catalyst, such as copper(I) iodide (CuI), with a base like potassium carbonate in a solvent such as methanol. thieme-connect.comresearchgate.net The reaction proceeds open to the air and tolerates a wide range of substituted guanidines, providing access to various 2-aminoquinazolines. thieme-connect.com

This methodology represents an alternative to harsher synthetic routes and is valuable for creating libraries of pharmacologically relevant compounds. thieme-connect.com The synthesis of 2-aminoquinazolines from (2-formylphenyl)boronic acid and guanidines has been optimized, with key parameters identified for achieving good yields. researchgate.net

The following table summarizes typical conditions screened for the Chan-Lam synthesis of 2-aminoquinazoline.

| Copper Catalyst | Base | Guanidine Salt | Solvent | Outcome |

| CuI | K₂CO₃ | Guanidine HCl | Methanol | Productive |

| CuCl | K₂CO₃ | Guanidine HCl | Methanol | Less Efficient |

| Cu(OAc)₂ | K₂CO₃ | Guanidine HCl | Methanol | Less Efficient |

| CuI | Cs₂CO₃ | Guanidine HCl | Methanol | Less Efficient |

| CuI | K₂CO₃ | Guanidine Carbonate | Methanol | Reduced Yield |

Data compiled from optimization studies for the synthesis of unsubstituted quinazoline-2-amine. thieme-connect.comresearchgate.net

This reaction can also be applied to the synthesis of other quinazoline derivatives, for example, by coupling 2-halobenzoic acids with guanidines using a copper catalyst. thieme-connect.com Furthermore, Chan-Lam S-arylation has been used to synthesize 2-arylthio-quinazoline derivatives from a suitable quinazoline-thione precursor and an arylboronic acid. mdpi.comscispace.com

A modern and elegant method for generating arylboronic esters is through decarboxylative borylation. This strategy allows for the direct conversion of an aromatic carboxylic acid into a boronic ester, using the carboxylic acid group as a disposable directing group. acs.orgprinceton.edu This is particularly relevant for the synthesis of this compound from quinazoline-7-carboxylic acid.

One approach utilizes copper catalysis combined with photoinduced ligand-to-metal charge transfer (LMCT). acs.org This process converts (hetero)aryl carboxylic acids into aryl radicals under mild, near-UV irradiation, which are then trapped by a diboron reagent. acs.orgprinceton.edu Another method involves the conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. acs.org This ester can then undergo decarboxylative borylation under visible light photoredox catalysis or copper catalysis without the need for harsh conditions. acs.orgresearchgate.net These methods are advantageous due to their mild conditions and broad functional group tolerance, avoiding the high temperatures often required for thermal decarboxylation. acs.orgprinceton.edu

Iridium-catalyzed C-H borylation has emerged as one of the most powerful and atom-economical methods for the synthesis of aryl- and heteroarylboronic esters. acs.org This reaction allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-installed functional groups like halides. rsc.orgacs.org The typical catalytic system involves an iridium precursor, such as [Ir(OMe)(cod)]₂, a ligand, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov

The application of this methodology to quinolines and quinazolines provides a direct route to compounds like this compound pinacol (B44631) ester. rsc.orgacs.org The reaction involves the oxidative addition of a C-H bond to the active iridium catalyst, followed by reductive elimination to form the C-B bond and regenerate the catalyst. nih.gov The choice of ligand can be crucial for both catalytic activity and regioselectivity. acs.orgnih.gov While this method is highly efficient, controlling the position of borylation on the quinazoline ring is a significant challenge. rsc.org

| Substrate Type | Catalyst System | Boron Source | Key Feature |

| 4-Quinolones | [Ir(OMe)(cod)]₂ / Si-SMAP | B₂pin₂ | Harnesses tautomerization for C8-selective borylation. nih.gov |

| 6-Fluoroquinolines | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Selective borylation at C7. acs.org |

| N-Acyl Indoles | Ligand-free [Ir] | B₂pin₂ | Simple protocol for C3 borylation. rsc.org |

| Benzaldehyde | [Ir(OMe)(cod)]₂ / 8-AQ or TMP | B₂pin₂ | Ligand-switched regioselectivity (ortho vs. meta). acs.orgnih.gov |

This table showcases various applications of Iridium-catalyzed borylation on related heterocyclic and aromatic systems. rsc.orgacs.orgnih.govacs.orgnih.gov

The regioselectivity of direct C-H borylation on the quinazoline nucleus is a critical consideration, as there are multiple inequivalent C-H bonds available for reaction. The outcome is governed by a combination of steric and electronic factors, as well as the specific catalytic system employed. rsc.org

In iridium-catalyzed borylations of quinoline (B57606), a close structural analog of quinazoline, the reaction is often dominated by steric effects. Borylation typically occurs at the most accessible C-H bond, distant from bulky substituents. rsc.org For instance, borylation of quinoline itself often favors the C-8 position. However, electronic effects also play a role, with reactions favoring the most acidic or deshielded C-H bonds, which can be discerned at lower reaction temperatures. rsc.org

Ligands play a paramount role in directing the regioselectivity. Different bipyridine or phosphine ligands can steer the iridium catalyst to different positions on the aromatic ring. acs.orgacs.orgnih.gov Furthermore, directing groups on the substrate can override the inherent reactivity of the heterocycle. For example, in 4-quinolones, a transient O-borylated intermediate can form, which then directs the N-atom of the quinoline tautomer to guide the iridium catalyst to the C8-position. nih.govresearchgate.net Achieving selective borylation at the C-7 position of an unsubstituted quinazoline is challenging and may require a substrate with specific blocking groups or a highly specialized ligand-catalyst system. Studies on substituted quinolines have shown that a fluorine atom at the C-6 position can effectively direct borylation to the C-7 position. acs.org

Synthesis of Related Quinazolinylboronic Acids

The synthesis of quinazolinylboronic acids is a crucial step for their subsequent use in cross-coupling reactions to create more complex molecules. The primary and most direct strategies for preparing these compounds involve the conversion of a haloquinazoline, such as a bromo- or iodo-substituted quinazoline, into the corresponding boronic acid or its ester derivative. This transformation is typically achieved through two main synthetic pathways: palladium-catalyzed borylation or a halogen-metal exchange followed by reaction with a borate (B1201080) ester.

Palladium-catalyzed cross-coupling, often referred to as Miyaura-Ishiyama borylation, stands as an efficient and widely used method for synthesizing aryl- and heteroarylboronates due to its high functional group tolerance. beilstein-journals.org This reaction involves treating a haloquinazoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov Modern advancements have led to the development of highly practical protocols that can be performed under mild conditions, sometimes even at room temperature. nih.gov An alternative approach involves a halogen-metal exchange reaction. This method may include treating the haloquinazoline with an organolithium reagent or a Grignard reagent, followed by quenching the resulting organometallic intermediate with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. google.com

A documented example of the synthesis of a substituted quinazolinylboronic acid is the preparation of 4-{3-chloro-4-[(3-fluorobenzyl)oxy]anilino}-6-quinazolinylboronic acid. This compound was generated in situ from its precursor, N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine, and utilized in a subsequent reverse Suzuki coupling reaction. googleapis.comgoogleapis.com This transformation highlights a practical application for creating a boronic acid on the quinazoline scaffold, which can then serve as a key intermediate.

While these methods are generally effective, potential side reactions can occur. In the palladium-catalyzed borylation of related nitrogen-containing heterocycles, such as bromoquinolines, the formation of undesired biaryl byproducts from the cross-coupling of the starting material with the newly formed boronate ester has been observed as a major competing reaction. mdpi.com This indicates that reaction conditions must be carefully optimized to favor the desired borylation over subsequent Suzuki coupling. mdpi.com

The table below outlines the general transformation for the synthesis of a quinazolinylboronic acid derivative from a haloquinazoline precursor.

Table 1. Synthesis of a Substituted Quinazolinylboronic Acid Derivative

| Starting Material | Product | Method | Reference |

| N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine | 4-{3-chloro-4-[(3-fluorobenzyl)oxy]anilino}-6-quinazolinylboronic acid | Conversion of the 6-iodo group to a boronic acid, likely via halogen-metal exchange or palladium-catalyzed borylation. | googleapis.comgoogleapis.com |

Chemical Transformations and Reactions Involving Quinazolin 7 Ylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Quinazolin-7-ylboronic acid is a valuable substrate in these reactions, particularly in the widely used Suzuki-Miyaura coupling. nih.govyonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. nih.govlibretexts.org This reaction is a powerful method for creating biaryl structures, which are prevalent in many biologically active compounds and materials. musechem.com The coupling of this compound with halogenated quinazolines allows for the synthesis of various substituted quinazoline (B50416) derivatives. nih.govnih.gov

The choice of catalyst is crucial for the success of the Suzuki-Miyaura coupling. Palladium complexes are the most common catalysts, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being frequently employed. researchgate.netmdpi.commdpi.com Pd(OAc)₂ is often used as a precatalyst, which is reduced in situ to the active Pd(0) species that enters the catalytic cycle. yonedalabs.com Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have also been utilized in the coupling of quinazoline derivatives. mdpi.comasianpubs.org The catalytic cycle generally involves three main steps: oxidative addition of the halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

| Catalyst | Coupling Partners | Reference |

|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and arylboronic acids | researchgate.net |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 4-Chloro-6,7-dimethoxy quinazoline and cyclohexyl boronic acid | asianpubs.org |

| [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine and a boronic ester | mdpi.com |

In some cases, the Suzuki-Miyaura coupling can proceed without the addition of a separate phosphine (B1218219) ligand, which is referred to as a "ligand-free" system. mdpi.com However, in many instances, ligands are essential for a successful transformation. One example of a ligand used in iridium-catalyzed borylation followed by a Suzuki coupling is 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). researchgate.net While this specific example is for an iridium-catalyzed reaction, it highlights the use of bipyridine-type ligands in cross-coupling chemistry. The ligand can influence the stereochemical outcome of the reaction, as seen in couplings involving Z-alkenyl halides where the choice of ligand can control Z-to-E isomerization. organic-chemistry.org

A base is a necessary component in the Suzuki-Miyaura coupling reaction. yonedalabs.com Its primary role is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step. gre.ac.uk Common bases include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov Cesium carbonate (Cs₂CO₃) has also been shown to be effective. asianpubs.orgsorbonne-universite.fr

The solvent system is also a critical parameter. A mixture of an organic solvent and water is frequently used. researchgate.netnih.gov Common organic solvents include acetone (B3395972), dioxane, and dimethylformamide (DMF). researchgate.netasianpubs.orgnih.gov For example, a mixture of acetone and water has been successfully used in the coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids. researchgate.net In other cases, a mixture of DMF and water was employed for the coupling of 4-chloro-6,7-dimethoxy quinazoline. asianpubs.org The choice of solvent can impact the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. nih.gov

| Base | Solvent System | Reactants | Reference |

|---|---|---|---|

| Na₂CO₃ | Acetone/water | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and Phenylboronic acid | researchgate.net |

| Cs₂CO₃ | DMF/water | 4-Chloro-6,7-dimethoxy quinazoline and Cyclohexyl boronic acid | asianpubs.org |

| K₃PO₄ | Dioxane/water | Aryl halide and boronic acid | nih.gov |

| Na₂CO₃ | Toluene/water | Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester | mdpi.com |

The temperature and duration of the reaction are important factors that need to be optimized for a successful Suzuki-Miyaura coupling. Reactions involving this compound and its derivatives are often carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, the coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids was conducted at a temperature of 40–45 °C. researchgate.net The reaction times for these couplings varied from as short as 0.5 hours to as long as 7 hours, depending on the specific substrates used. researchgate.net

In some cases, microwave irradiation has been employed to accelerate the reaction. asianpubs.org For example, the Suzuki coupling of quinazoline halides with boronic acids was performed under microwave conditions at 175 °C for 6 minutes, resulting in high yields of the coupled products. asianpubs.org The optimization of both temperature and time is crucial to maximize the yield of the desired product while minimizing the formation of side products. researchgate.net

| Reactants | Temperature (°C) | Time | Reference |

|---|---|---|---|

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and (3,4,5-trimethoxyphenyl)boronic acid | 40–45 | 0.5 h | researchgate.net |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and Phenylboronic acid | 40–45 | 3 h | researchgate.net |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and dibenzothiophene-4-boronic acid | 40–45 | 7 h | researchgate.net |

| 4-Chloro-6,7-dimethoxy quinazoline and Cyclohexyl boronic acid | 175 (Microwave) | 6 min | asianpubs.org |

The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide variety of functional groups on both the organoboron compound and the halide partner. nih.govmusechem.com In the context of quinazoline chemistry, this reaction has been successfully applied to a range of halogenated quinazolines and various aryl and heteroaryl boronic acids. researchgate.netasianpubs.org For example, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one has been coupled with phenylboronic acid, 4-cyanophenylboronic acid, 8-quinolinylboronic acid, (3,4,5-trimethoxyphenyl)boronic acid, benzothiophene-3-boronic acid, and dibenzothiophene-4-boronic acid. researchgate.net

Chan-Lam Coupling with Nitrogen or Oxygen Nucleophiles

The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds. It involves the copper-catalyzed oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines, amides, phenols, and alcohols. organic-chemistry.orgrsc.org This reaction is advantageous as it can often be performed under mild conditions, in the presence of air, making it a practical alternative to other methods like the Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com

The general mechanism involves the transmetalation of the boronic acid with a Cu(II) salt, followed by coordination of the nucleophile. A key reductive elimination step from a Cu(III) intermediate forges the new C-N or C-O bond, and the catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air. nrochemistry.com this compound is a suitable substrate for these transformations, enabling the direct connection of the quinazoline moiety to a wide array of nitrogen and oxygen nucleophiles.

Table 1: Scope of Nucleophiles in Chan-Lam Coupling

| Nucleophile Class | Specific Examples | Resulting Bond |

|---|---|---|

| Nitrogen Nucleophiles | Anilines, Alkylamines, Amides, Imides, Ureas, Carbamates, Sulfonamides, N-Heterocycles (e.g., pyrazole, imidazole) | C-N |

| Oxygen Nucleophiles | Phenols, Aliphatic Alcohols | C-O |

This table represents the general scope of the Chan-Lam reaction applicable to arylboronic acids like this compound. organic-chemistry.orgnrochemistry.comnih.gov

Research has demonstrated the successful N-arylation of various nucleophiles, including anilines, pyridines, and N-heterocycles, with different phenylboronic acids using catalytic copper acetate under continuous flow conditions with molecular oxygen as the oxidant. nih.govbeilstein-journals.org Similarly, the coupling of aliphatic alcohols and phenols provides a direct route to aryl ethers. nrochemistry.com

C-C Bond Formation

The premier reaction for C-C bond formation utilizing boronic acids is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. youtube.comyoutube.com The reaction typically couples an organoboron reagent (like this compound) with an organic halide or triflate (R-X) to form a new C-C bond. youtube.comnih.gov

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a Pd(II) complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology allows the quinazoline-7-yl moiety to be coupled with various aryl, heteroaryl, or vinyl groups. A patent for PDK1 inhibitors describes the synthesis of a complex quinazoline derivative where a Suzuki reaction is employed to couple a quinazoline intermediate with an aryl boronic acid, highlighting the reaction's utility in pharmaceutical synthesis. google.com

Table 2: Key Components of the Suzuki-Miyaura Reaction

| Component | Role | Example |

|---|---|---|

| Boronic Acid/Ester | Nucleophilic Carbon Source | This compound |

| Organic Halide/Triflate | Electrophilic Carbon Source | Aryl bromide, Vinyl iodide |

| Palladium Catalyst | Facilitates the Coupling | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates Boronic Acid | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | DME, Toluene, Dioxane |

C-N Bond Formation

As detailed in section 3.1.2, the Chan-Lam coupling is a primary method for C-N bond formation from boronic acids. nih.govbeilstein-journals.org This copper-catalyzed N-arylation is highly effective for a wide range of nitrogen nucleophiles. researchgate.net The reaction conditions are generally mild and tolerate many functional groups, which is a significant advantage in multistep syntheses. researchgate.netnih.gov The scope of the reaction is broad, enabling the synthesis of diverse libraries of N-aryl quinazolines.

Table 3: Examples of Nitrogen Nucleophiles for C-N Bond Formation

| Nucleophile | Phenylboronic Acid Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 4-Methoxyphenylboronic acid | Cu(OAc)₂ / O₂ | 90% | nih.gov |

| 3-Amino-5-bromopyridine | Phenylboronic acid | Cu(OAc)₂ / O₂ | 50% | nih.gov |

| 4-Chloroaniline | Phenylboronic acid | Cu(OAc)₂ / O₂ | 71% | nih.gov |

| Imidazole | Phenylboronic acid | Cu(L₂)₂₂ / K₂CO₃ | - | nih.gov |

The yields and conditions are from studies on various arylboronic acids and are representative of the potential for this compound.

C-O Bond Formation

The formation of a C-O bond, specifically creating an aryl ether, from this compound is also efficiently achieved through the Chan-Lam coupling. beilstein-journals.org This reaction provides a direct and reliable method for etherification, coupling the boronic acid with an alcohol or phenol (B47542). While unexpected C-O bond formation can sometimes occur as a side reaction during Suzuki couplings, particularly if oxygen is not rigorously excluded, the copper-catalyzed Chan-Lam reaction is the intended and more controlled pathway for this transformation. researchgate.net

A study on the Chan-Lam reaction demonstrated that L-tyrosine methyl ester, which contains both amine and phenol groups, could be coupled with phenylboronic acid. While the primary reaction occurred at the amine, a small amount of a double-arylated product was isolated where the phenol group also underwent C-O coupling. nih.gov

C-S Bond Formation

The construction of carbon-sulfur bonds via cross-coupling has received less attention than C-N or C-O bond formation but is crucial for synthesizing many pharmaceutically important compounds. ias.ac.in An efficient method for creating S-aryl/heteroaryl-quinazolines has been developed using a Chan-Lam type reaction. This involves the cross-coupling of a quinazoline-thiol derivative with various aryl and heteroaryl boronic acids, catalyzed by copper(II) acetate. ias.ac.in

This transformation demonstrates that the quinazoline scaffold can be linked through a sulfur atom to other aromatic systems using boronic acid chemistry. A study successfully coupled 1,4-dihydroquinazoline-2-thiol with a range of boronic acids, showcasing the viability of this method. ias.ac.in More recent advancements include the development of odourless C-S bond formation protocols using masked sulfide (B99878) sources. rsc.org

Table 4: C-S Bond Formation via Coupling of Thiol with Boronic Acids

| Boronic Acid | Base | Solvent | Yield |

|---|---|---|---|

| Phenyl boronic acid | Et₃N | DCM | 88% |

| 4-Methylphenyl boronic acid | Et₃N | DCM | 85% |

| 4-Methoxyphenyl boronic acid | Et₃N | DCM | 90% |

Data adapted from a study on the coupling of 1,4-dihydroquinazoline-2-thiol with various boronic acids, representative for reactions with this compound. ias.ac.in

Functionalization Strategies of the Quinazoline Core

Beyond the reactions of the boronic acid group, the quinazoline ring system itself can be chemically modified. One of the most important strategies is nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when it bears a good leaving group such as a halogen. wikipedia.org The C2 and C4 positions of the quinazoline ring are the most activated sites for SNAr reactions. wikipedia.orgresearchgate.net

This reactivity is widely exploited in the synthesis of substituted quinazolines. For instance, 2,4-dichloroquinazoline (B46505) is a common starting material that undergoes highly regioselective substitution. Numerous studies show that when reacted with primary or secondary amines, the chlorine atom at the C4 position is preferentially displaced over the C2 position. mdpi.com This regioselectivity allows for the controlled, stepwise introduction of different substituents at the C4 and C2 positions.

This strategy is relevant to this compound as the boronic acid functionality could be introduced before or after such SNAr modifications on a halogenated quinazoline precursor.

Table 5: Regioselective SNAr of 2,4-Dichloroquinazoline with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Aniline | DIPEA | Dioxane | 80 | 2-Chloro-4-anilinoquinazoline |

| Benzylamine | Et₃N | EtOH | RT | 2-Chloro-N-benzylquinazolin-4-amine |

| Morpholine | K₂CO₃ | DMF | RT | 4-(2-Chloroquinazolin-4-yl)morpholine |

| Piperidine | DIPEA | 2-Propanol | Reflux | 2-Chloro-4-(piperidin-1-yl)quinazoline |

Data compiled from studies on regioselective SNAr reactions, demonstrating the preferential substitution at the C4 position. mdpi.com

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis that aims to form new bonds by activating native carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials like halides or triflates. While specific studies detailing the direct C-H functionalization of the heterocyclic core of this compound itself are not widely reported, the general reactivity of the quinazoline scaffold provides insights into potential transformations.

Research into the functionalization of the quinazoline core has revealed that different positions on the ring system can be targeted depending on the reaction conditions and the nature of the substituents present. For instance, manganese-catalyzed C4 arylation of quinazoline-3-oxides with various arylboronic acids has been demonstrated, highlighting the possibility of activating C-H bonds at the C4 position under specific catalytic conditions. chim.it Similarly, copper-catalyzed cross-dehydrogenative coupling of quinazoline-3-oxides with indoles can occur at the C4 position. chim.it

While not a direct C-H activation, the most common reaction involving this compound is the Suzuki-Miyaura cross-coupling, where it serves as the organoboron partner to couple with aryl or heteroaryl halides. This reaction achieves a similar outcome to direct arylation—the formation of a new C-C bond at position 7 of the quinazoline ring. For example, palladium-catalyzed Suzuki couplings are frequently used to link aryl groups to quinazoline halides. asianpubs.orgresearchgate.net Conversely, this compound would be the reagent of choice to couple with a halogenated partner, demonstrating its utility in building complex biaryl structures.

Selective Metalation

Selective metalation, particularly directed ortho-metalation (DoM), is a key technique for the regioselective functionalization of aromatic and heteroaromatic rings. The position of metalation (typically lithiation) is guided by a directing metalating group (DMG) that coordinates the organolithium reagent, facilitating deprotonation at an adjacent position.

On the quinazoline scaffold, the regioselectivity of metalation is highly dependent on the substituents present. For example, a tert-butoxycarbonyl (Boc) group at the N3 position of a 4(3H)-quinazolinone directs lithiation selectively to the C2 position. researchgate.net In other cases, metalation can occur at exocyclic positions, such as the methyl group of 2-methyl-4(H)-quinazolinone. researchgate.net

Of particular relevance is the discovery outlined in a patent regarding the regioselective metalation of the quinazoline core. google.com The inventors found that certain metalation reactions could be directed specifically to the C7 position, even in the presence of other potential metalation sites like C2 and C5. google.com This chemo- and regioselective functionalization at C7 is surprising and provides a direct pathway to 7-substituted quinazolines. This process often involves the use of organozinc intermediates, which are compatible with a broad range of functional groups and can be formed through direct insertion of zinc or by using mixed metal-base systems. google.com The ability to selectively metalate the C7 position underscores the potential for further functionalization of this compound or its precursors, enabling the introduction of various electrophiles at this specific site.

Formation of Boronate Esters and Other Boron Species

The boronic acid functional group is readily converted into other boron-containing species, enhancing its stability, modifying its reactivity, or preparing it for subsequent reactions.

A primary transformation is the formation of boronate esters through reaction with diols. sigmaaldrich.com This is a reversible reaction that is often used to protect the boronic acid group, facilitate purification, or improve handling characteristics. Boronate esters are generally more stable than their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxine (B1236090) trimers. nih.gov A common reagent for this transformation is pinacol (2,3-dimethyl-2,3-butanediol), which reacts with this compound to yield the corresponding stable and crystalline pinacol boronate ester. These esters are suitable for various coupling reactions, including the Suzuki-Miyaura coupling. sigmaaldrich.com

To address the instability of some boronic acids, more robust derivatives have been developed. Diethanolamine (B148213) (DEA) complexed boronic acids, known as DABO boronates, are air-stable, crystalline solids that are easily prepared and handled. nih.gov The synthesis involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature, often resulting in the precipitation of the pure product. nih.gov This method is applicable to a wide range of aryl and heteroaryl boronic acids.

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Phenyl DABO boronate | 94 |

| 2 | 4-Fluorophenylboronic acid | 4-Fluorophenyl DABO boronate | 96 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl DABO boronate | 98 |

| 4 | 2-Thiopheneboronic acid | 2-Thiophene DABO boronate | 96 |

| 5 | 3-Pyridineboronic acid | 3-Pyridine DABO boronate | 85 |

| 6 | 2-Benzofuranboronic acid | 2-Benzofuran DABO boronate | 99 |

Another class of stable derivatives is the N-methyliminodiacetic acid (MIDA) boronates. These are exceptionally stable, air-tolerant solids that can be easily handled and are compatible with iterative cross-coupling strategies, as the MIDA protecting group can be cleaved under mild aqueous basic conditions to release the free boronic acid. sigmaaldrich.com

Beyond ester formation, the boronic acid group can be transformed into other functional groups. A notable reaction is the oxidation of the C-B bond to a C-O bond, effectively converting an aryl boronic acid into a phenol. A mild and rapid method for this transformation utilizes N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), at room temperature in an open flask. nih.gov This process is often complete within minutes and is compatible with a wide array of functional groups on both electron-rich and electron-deficient aryl and heteroaryl boronic acids, providing a direct route from this compound to 7-hydroxyquinazoline. nih.gov

Quinazoline as a Privileged Scaffold in Drug Discovery

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. mdpi.comscielo.brnih.govdntb.gov.ua This designation stems from its ability to serve as a versatile scaffold for the development of compounds that can interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. mdpi.comnih.gov The structural features of the quinazoline ring system allow for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with specific protein binding sites. scispace.com This adaptability has made quinazoline and its derivatives a focal point of research in the quest for new therapeutic agents. nih.govarabjchem.org